6-Cyclobutylpyrimidin-4-ol

Lipophilicity LogP ADME Prediction

6-Cyclobutylpyrimidin-4-ol (CAS 1423024-50-3, also registered as 768397-53-1) is a heterocyclic compound belonging to the pyrimidin-4(1H)-one class, characterized by a cyclobutyl substituent at the 6-position of the pyrimidine ring. Pyrimidin-4-ol derivatives are recognized as privileged scaffolds in drug discovery due to their presence in numerous bioactive molecules and their capacity for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1423024-50-3; 768397-53-1
Cat. No. B2716385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclobutylpyrimidin-4-ol
CAS1423024-50-3; 768397-53-1
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CC(C1)C2=CC(=O)NC=N2
InChIInChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11)
InChIKeyHRFKBSKWXGWARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclobutylpyrimidin-4-ol (CAS 1423024-50-3): A Pyrimidin-4-ol Scaffold with Cyclobutyl Substitution for SAR-Driven Medicinal Chemistry


6-Cyclobutylpyrimidin-4-ol (CAS 1423024-50-3, also registered as 768397-53-1) is a heterocyclic compound belonging to the pyrimidin-4(1H)-one class, characterized by a cyclobutyl substituent at the 6-position of the pyrimidine ring . Pyrimidin-4-ol derivatives are recognized as privileged scaffolds in drug discovery due to their presence in numerous bioactive molecules and their capacity for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . This compound serves as a versatile synthetic intermediate for constructing more complex molecules and exploring structure-activity relationships (SAR) in medicinal chemistry programs .

Why Generic Pyrimidin-4-ol Analogs Cannot Replace 6-Cyclobutylpyrimidin-4-ol in Physicochemically-Tuned Applications


Simple substitution of 6-cyclobutylpyrimidin-4-ol with other 6-alkyl-pyrimidin-4-ol congeners (e.g., 6-methyl, 6-ethyl) is not scientifically valid because the cyclobutyl ring imparts a distinct combination of steric bulk, conformational restriction, and lipophilicity that directly impacts molecular recognition and ADME properties [1]. The computed LogP of 6-cyclobutylpyrimidin-4-ol is substantially higher (≈1.7) than that of 6-ethylpyrimidin-4-ol (XLogP3-AA = 0.1) [2], translating to a >30-fold difference in theoretical partition coefficient. Similarly, the predicted acid dissociation constant (pKa ≈12.4) differs markedly from unsubstituted pyrimidin-4-ol (pKa ≈8.5–8.8) [3]. Such discrepancies directly affect solubility, permeability, and target engagement, making indiscriminate interchange scientifically unsound in SAR campaigns, lead optimization, and analytical method development.

Quantitative Physicochemical Differentiation of 6-Cyclobutylpyrimidin-4-ol vs. Key Analogs


Enhanced Lipophilicity vs. 6-Ethylpyrimidin-4-ol: LogP Comparison (Computed)

6-Cyclobutylpyrimidin-4-ol exhibits a significantly higher computed lipophilicity (LogP = 1.70) compared to the 6-ethyl analog (XLogP3-AA = 0.1) [1][2]. This difference indicates the cyclobutyl-substituted compound is predicted to be >30 times more lipophilic, a property that governs membrane permeability, plasma protein binding, and hydrophobic target engagement in drug discovery.

Lipophilicity LogP ADME Prediction

Distinct Acid-Base Character vs. Unsubstituted Pyrimidin-4-ol: pKa Comparison

The predicted pKa of 6-cyclobutylpyrimidin-4-ol (pKa ≈12.42) is substantially higher than that of unsubstituted pyrimidin-4-ol (pKa ≈8.45–8.76) [1][2]. This shift implies the cyclobutyl derivative is a weaker acid and will remain predominantly neutral under physiological pH (7.4), whereas the unsubstituted scaffold shows partial ionization. This difference directly impacts pH-dependent solubility, distribution, and protein binding behavior.

pKa Ionization State Solubility Prediction

Tautomeric Preference and Hydrogen-Bonding Profile: Conformational Restriction by Cyclobutyl Group

Pyrimidin-4-ols exist as tautomeric mixtures (4-hydroxypyrimidine ⇌ 4(1H)-pyrimidinone). In 6-cyclobutylpyrimidin-4-ol, the cyclobutyl group imposes conformational restriction that stabilizes the 4(1H)-pyrimidinone tautomer and influences the spatial orientation of hydrogen-bond donor/acceptor sites . Unlike flexible alkyl-substituted analogs (e.g., 6-ethyl), which can freely rotate around the C–C bond, the constrained cyclobutyl ring locks the hydrophobic group into a fixed spatial arrangement, enhancing shape complementarity for rigid binding pockets.

Tautomerism Conformational Restriction Molecular Recognition

Synthetic Tractability and Derivative Diversification Potential

6-Cyclobutylpyrimidin-4-ol serves as a key synthetic intermediate for generating focused libraries of kinase inhibitors and IDO inhibitors, as evidenced by patent literature describing substituted cyclobutylpyrimidine compounds [1]. The phenolic –OH group at C-4 permits O-alkylation, sulfonation, and phosphorylation, while the C-2 position can be further functionalized (e.g., amination, halogenation) to yield diverse analogs. Commercial availability at 95–97% purity from multiple vendors (Leyan, CymitQuimica) ensures reliable procurement for parallel synthesis and medicinal chemistry campaigns, a logistical advantage over custom-synthesized analogs.

Synthetic Intermediate Derivatization SAR Exploration

Prioritized Application Scenarios for 6-Cyclobutylpyrimidin-4-ol Based on Physicochemical and Structural Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity and Conformational Restraint

6-Cyclobutylpyrimidin-4-ol is an optimal starting scaffold for medicinal chemistry teams aiming to optimize kinase inhibitors that target hydrophobic ATP-binding pockets. Its LogP of ~1.7 [1] improves membrane permeability compared to 6-ethyl (LogP 0.1) [2], while the conformationally restricted cyclobutyl group reduces entropic binding penalty. The scaffold has been explicitly claimed in patent literature for IDO and kinase inhibitors , providing a precedented intellectual property context for derivative exploration.

Physicochemical Property-Tuned Probe Design for Cellular Target Engagement Studies

The pronounced pKa shift (ΔpKa ≈+4 vs. unsubstituted pyrimidin-4-ol) [1][2] means 6-cyclobutylpyrimidin-4-ol remains neutral at physiological pH, making it suitable for designing cell-permeable chemical probes where ionization state must be tightly controlled to avoid lysosomal trapping. Its moderate LogD (~1.7 at pH 7.4) balances solubility and permeability, advantageous for intracellular target engagement assays.

Focused Library Synthesis for SAR Exploration in Immuno-Oncology Programs

With confirmed utility in IDO inhibitor patents [1] and commercial availability at multi-gram scale [2], 6-cyclobutylpyrimidin-4-ol enables rapid synthesis of focused compound libraries. The phenol handle at C-4 allows diverse derivatization, accelerating SAR campaigns for immuno-oncology targets where cyclobutyl substitution has shown biological relevance .

Analytical Method Development and Reference Standard Procurement

The compound's well-defined tautomeric structure (4-cyclobutyl-1H-pyrimidin-6-one) and availability at 95–97% purity from multiple vendors [1][2] make it a suitable reference standard for HPLC, LC-MS, and NMR method development in quality control workflows for pyrimidine-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclobutylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.